molecular formula C8H13NO3 B13427429 (1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 28393-47-7

(1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No.: B13427429
CAS No.: 28393-47-7
M. Wt: 171.19 g/mol
InChI Key: ZPUGXBYVTGDKSR-BNHYGAARSA-N
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Description

(1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a bicyclic compound that features a unique structure with a hydroxyl group and a carboxylic acid group. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic precursor.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position can be achieved through various hydroxylation reactions.

    Carboxylation: The carboxylic acid group at the 2-position is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride and acyl chlorides are used for esterification and amidation reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester
  • (1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxamide

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

CAS No.

28393-47-7

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid

InChI

InChI=1S/C8H13NO3/c10-6-3-4-1-2-5(9-4)7(6)8(11)12/h4-7,9-10H,1-3H2,(H,11,12)/t4-,5+,6-,7+/m0/s1

InChI Key

ZPUGXBYVTGDKSR-BNHYGAARSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]([C@H](C[C@H]1N2)O)C(=O)O

Canonical SMILES

C1CC2C(C(CC1N2)O)C(=O)O

Origin of Product

United States

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